molecular formula C23H15ClN4O2 B2664254 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291846-29-1

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2664254
CAS No.: 1291846-29-1
M. Wt: 414.85
InChI Key: SQMMQSAGVBREIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a phthalazinone core substituted with a 1,2,4-oxadiazole ring and chlorophenyl and methylphenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the phthalazinone core: The 1,2,4-oxadiazole intermediate is then coupled with a phthalazinone derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

    Introduction of substituents: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl isothiocyanate
  • Bis(4-chlorophenyl) sulfone
  • 3-(4-chlorophenyl)-4-substituted pyrazole derivatives

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is unique due to its combination of a phthalazinone core with a 1,2,4-oxadiazole ring and specific substituents. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one, also known by its ChemDiv ID D321-0388, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H23ClN4O3
  • Molecular Weight : 426.9 g/mol
  • LogP : 4.134 (indicating lipophilicity)
  • Water Solubility : LogSw -4.56 (poorly soluble in water)
  • Polar Surface Area : 65.82 Ų

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that related compounds showed cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values often below 100 μM .
Cell LineIC50 Value (μM)Mechanism of Action
HCT-11636Apoptosis induction
HeLa34Caspase activation
MCF-769Cell cycle arrest

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. This is evidenced by morphological changes such as cell shrinkage and detachment from surfaces .
  • Caspase Activation : Treatment with the compound resulted in increased caspase activity in cancer cell lines, indicating the activation of apoptotic pathways .
  • Cell Cycle Arrest : Analysis revealed that treatment with the compound led to an accumulation of cells in the sub-G1 phase of the cell cycle, suggesting that it effectively induces cell cycle arrest and subsequent apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this class of compounds:

  • A study published in MDPI highlighted that derivatives containing similar oxadiazole moieties exhibited promising anticancer activities through mechanisms involving apoptosis and cell cycle disruption .
  • Another investigation focused on structure-based design strategies for developing multi-targeted compounds indicated that modifications in the chemical structure could enhance the anticancer efficacy of oxadiazole derivatives .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-6-12-17(13-7-14)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-30-22)15-8-10-16(24)11-9-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMMQSAGVBREIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.